molecular formula C16H12O3 B274280 1-(8-Acetyldibenzofuran-2-yl)ethanone

1-(8-Acetyldibenzofuran-2-yl)ethanone

Cat. No.: B274280
M. Wt: 252.26 g/mol
InChI Key: CKMFLEFBKFNOJP-UHFFFAOYSA-N
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Description

1-(8-Acetyldibenzofuran-2-yl)ethanone is a polycyclic aromatic compound featuring a dibenzofuran core substituted with acetyl groups at positions 2 and 7. Its molecular formula is C₁₆H₁₂O₃, derived from the dibenzofuran scaffold (C₁₂H₈O) with two acetyl moieties (C₂H₃O each).

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

1-(8-acetyldibenzofuran-2-yl)ethanone

InChI

InChI=1S/C16H12O3/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3

InChI Key

CKMFLEFBKFNOJP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share functional or structural similarities with 1-(8-Acetyldibenzofuran-2-yl)ethanone:

Compound Name Molecular Formula Key Substituents Hazards (GHS) Synthesis Method Key Spectral Data (NMR/MS)
This compound C₁₆H₁₂O₃ Acetyl (positions 2, 8) Not fully characterized Likely Friedel-Crafts acetylation Expected aromatic δ 6.5–8.5 ppm (¹H)
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Amino (position 2), nitro (position 6) Precautionary P261/P262 Nitration/amination of acetophenone Not reported
1-(3,4-Dihydroxy-6-methylphenyl)ethanone C₉H₁₀O₃ Hydroxy (positions 3,4), methyl (position 6) No GHS classification Carbohydrate pyrolysis or synthesis ¹H NMR: δ 2.3 (CH₃), 6.7–7.0 (aromatic)
5,6-Dimethoxy-2-methyl-benzofuran C₁₀H₁₀O₃ Methoxy (positions 5,6), methyl (position 2) Not classified Methylation of benzofuran derivatives ¹H NMR: δ 3.8 (OCH₃), 6.5–7.2 (aromatic)
Key Observations:

Substituent Influence on Reactivity: The acetyl groups in the target compound likely enhance electron-withdrawing effects, stabilizing the aromatic system but reducing nucleophilic reactivity compared to amino- or hydroxy-substituted analogues .

Synthetic Complexity: The dibenzofuran scaffold requires multi-step synthesis (e.g., cyclization of biphenyl ethers), whereas simpler phenyl ethanones (e.g., 1-(3,4-dihydroxy-6-methylphenyl)ethanone) are accessible via carbohydrate pyrolysis or direct functionalization .

Spectroscopic and Physicochemical Properties

  • NMR Signatures :

    • The target compound’s aromatic protons are expected to resonate between δ 6.5–8.5 ppm, similar to benzofuran derivatives (δ 6.5–7.2 ppm in 5,6-dimethoxy-2-methyl-benzofuran) .
    • Acetyl groups typically show carbonyl peaks at δ 190–210 ppm in ¹³C NMR, distinct from hydroxy or methoxy substituents.
  • Mass Spectrometry :

    • Fragmentation patterns for acetylated dibenzofurans may include losses of CO or CH₃CO, analogous to the m/e 81.5 doubly charged ion observed in 2-methyl-benzofuran derivatives .

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